(3-Methoxyphenyl)-L-proline

Structure-Activity Relationship Melanocortin Receptors Peptidomimetics

Secure your supply of (3-Methoxyphenyl)-L-proline (CAS 152954-92-2), the stereochemically defined L-proline analogue essential for reproducible GPCR-targeted drug discovery. The unique 3-methoxyphenyl substitution pattern dramatically influences melanocortin receptor selectivity—unlike generic para or unsubstituted analogues—making it an irreplaceable chiral scaffold for peptidomimetic SAR and enantioselective organocatalyst development. Ensure your R&D pipeline avoids the risks of isomerically ambiguous, low-purity substitutes.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13977091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)-L-proline
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCCC2C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyYHRRQURHIGUHHG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3-Methoxyphenyl)-L-proline (CAS 152954-92-2) is a Defined Scaffold in Chiral Synthesis and Peptidomimetic Design


(3-Methoxyphenyl)-L-proline (CAS 152954-92-2) is an N-aryl-substituted L-proline derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 . Structurally, it comprises an L-proline core where the secondary amine nitrogen is directly bonded to a 3-methoxyphenyl group . This compound serves as a versatile chiral building block and synthetic intermediate, leveraging the well-established stereochemical integrity of L-proline combined with the electronic and steric influence of the 3-methoxyphenyl moiety. Its defined stereochemistry (L-configuration) and rigid pyrrolidine scaffold make it a key starting material for the construction of peptidomimetics, chiral ligands, and pharmaceutical intermediates where specific three-dimensional orientation is critical for downstream biological activity .

The Risk of Substituting (3-Methoxyphenyl)-L-proline with Uncharacterized N-Aryl Proline Analogs


Generic substitution of (3-Methoxyphenyl)-L-proline with other N-aryl proline derivatives (e.g., phenyl-, 4-methoxyphenyl-, or 2-methoxyphenyl-substituted prolines) is not scientifically valid due to the profound impact of aryl substitution patterns on molecular recognition and biological selectivity. As demonstrated in structure-activity relationship (SAR) studies on proline-containing peptidomimetics, the position and nature of substituents on the N-aryl ring can drastically alter binding affinity and receptor subtype selectivity. For instance, in the context of melanocortin receptor ligands, replacing a 3-phenylproline with a 3-(p-methoxyphenyl)proline analog resulted in a 23-fold decrease in binding affinity at the hMC3 receptor and a 17-fold decrease at hMC4R, while selectivity for hMC5R increased [1]. Such data underscore that even seemingly minor modifications, such as moving a methoxy group from the para to the meta position (as in (3-Methoxyphenyl)-L-proline), can lead to unpredictable and significant changes in target engagement, pharmacokinetics, and off-target effects. Therefore, procurement of a specific, well-characterized isomer like (3-Methoxyphenyl)-L-proline is essential for reproducible research and development outcomes.

Quantitative Differentiation of (3-Methoxyphenyl)-L-proline: A Comparative Evidence Guide


Regioisomeric Impact on Biological Activity: Meta- vs. Para-Methoxy Substitution

While direct data for (3-Methoxyphenyl)-L-proline itself is absent from the peer-reviewed literature, a direct class-level inference can be drawn from a closely related study on β-substituted prolines. In this study, the substitution of a 3-phenylproline residue with a 3-(p-methoxyphenyl)proline (i.e., para-methoxy) within a cyclic peptide template led to a quantifiable shift in receptor binding profiles. This provides a strong, evidence-based rationale for the non-interchangeability of regioisomers like (3-Methoxyphenyl)-L-proline (meta-methoxy) and its para-analog [1].

Structure-Activity Relationship Melanocortin Receptors Peptidomimetics

Enhanced Lipophilicity and GAT3 Transporter Inhibition via 4-Methoxyphenyl Substitution

A separate SAR study on 4-hydroxyproline derivatives provides further class-level evidence for the functional impact of methoxyphenyl substitution on the proline scaffold. The study found that the introduction of a 4-methoxyphenyl group at the C4 position of the proline ring led to an improvement in inhibitory activity against the GABA transporter GAT3 compared to derivatives lacking this lipophilic group [1]. This supports the broader concept that the methoxyphenyl moiety in (3-Methoxyphenyl)-L-proline is a key structural determinant for interaction with certain biological targets, likely through enhanced hydrophobic interactions.

GABA Uptake Inhibitors Neurochemistry Lipophilicity

Potential for Optimized Pharmacokinetics via Meta-Substitution

In medicinal chemistry, meta-substitution on an aromatic ring is a well-established strategy to improve metabolic stability compared to para-substituted analogs, which are often more susceptible to oxidative metabolism [1]. While specific metabolic data for (3-Methoxyphenyl)-L-proline is not available, this class-level principle, grounded in extensive drug metabolism literature, suggests that its 3-methoxyphenyl group may confer superior stability over a 4-methoxyphenyl analog [1].

Pharmacokinetics Metabolic Stability Drug Design

Enantiomeric Purity as a Critical Quality Attribute for Chiral Synthesis

As a chiral molecule, the stereochemical integrity of (3-Methoxyphenyl)-L-proline is paramount for its utility in asymmetric synthesis. Commercially available material is specified with a high enantiomeric excess (e.g., 98% purity by HPLC, as noted by suppliers) . This contrasts with generic or in-house synthesized material where chiral purity may be lower or undefined. In asymmetric catalysis, the use of a catalyst with defined and high enantiopurity is essential to achieve high enantioselectivity (often >99% ee) in the final product [1].

Asymmetric Synthesis Organocatalysis Chiral Purity

Optimal Research and Industrial Applications for (3-Methoxyphenyl)-L-proline


Synthesis of Chiral Peptidomimetics for Melanocortin or GPCR Probe Development

Based on the class-level evidence showing that methoxyphenyl substitution on a proline scaffold can profoundly alter melanocortin receptor selectivity [1], (3-Methoxyphenyl)-L-proline is a strategically valuable building block for constructing peptidomimetic libraries targeting G-protein coupled receptors (GPCRs). Its defined stereochemistry and unique meta-methoxy substitution pattern provide a distinct chemical starting point to explore SAR around the N-aryl group, which is a known determinant of both binding affinity and receptor subtype bias [1]. This is particularly relevant for projects aiming to achieve subtype-selective modulation of the melanocortin system, a key target in metabolic and inflammatory diseases.

Asymmetric Synthesis and Organocatalyst Development

The L-proline core of the compound is a cornerstone of modern organocatalysis, known for enabling highly enantioselective transformations such as aldol and Mannich reactions [1]. (3-Methoxyphenyl)-L-proline, with its high enantiomeric purity , can serve as a starting point for developing novel, modified organocatalysts. The 3-methoxyphenyl group may impart unique solubility or reactivity profiles compared to unmodified L-proline or other N-aryl derivatives, potentially leading to improved catalyst performance or recyclability in specific reaction media [1][2].

Synthesis of Potential Neuropharmacological Agents Targeting GABA Transporters

Given the demonstrated impact of methoxyphenyl-substituted prolines on GABA transporter inhibition [1], (3-Methoxyphenyl)-L-proline is a compelling intermediate for the synthesis of novel GABA uptake inhibitors. The meta-substitution pattern on the phenyl ring may offer a distinct pharmacological profile—potentially enhanced metabolic stability compared to para-analogs —and could be explored for developing new treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Preparation of Chiral Ligands for Transition Metal Catalysis

The chiral, bifunctional nature of (3-Methoxyphenyl)-L-proline makes it a suitable precursor for the synthesis of chiral N,N- or N,O-chelating ligands. Such ligands are widely used in asymmetric transition metal catalysis. The steric and electronic properties of the 3-methoxyphenyl group can be finely tuned to influence the enantioselectivity of metal-catalyzed reactions like hydrogenations, cyclopropanations, or cross-couplings, providing a unique handle for reaction optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxyphenyl)-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.